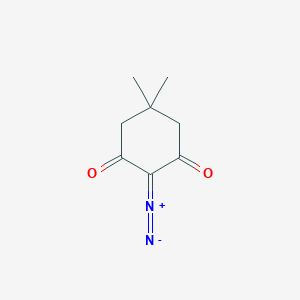
ジアゾジメドン
概要
説明
Diazodimedone, also known as 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione, is a diazo compound with the molecular formula C8H10N2O2. It is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexanedione ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations .
科学的研究の応用
Diazodimedone has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Medicinal Chemistry: Diazodimedone derivatives are explored for their potential biological activities and therapeutic applications.
Material Science: The compound is used in the development of novel materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Diazodimedone can be synthesized through diazo transfer reactions involving 1,3-dicarbonyl compounds and tosyl azide. The reaction typically involves the use of tosyl azide as the diazo transfer reagent, followed by chromatographic purification on silica gel or alumina . Another method involves the decomposition of diazomethane in the presence of diketones .
Industrial Production Methods: While specific industrial production methods for diazodimedone are not extensively documented, the general approach involves large-scale diazo transfer reactions with appropriate safety measures due to the potential hazards associated with diazo compounds .
化学反応の分析
Types of Reactions: Diazodimedone undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions with thioketones, leading to the formation of thiocarbonyl ylides and subsequent 1,3-oxathioles.
Carbene Insertion Reactions: The decomposition of diazodimedone in the presence of rhodium(II) acetate generates diketocarbene, which can insert into C-H bonds of aromatic compounds.
Common Reagents and Conditions:
Rhodium(II) Acetate: Used as a catalyst for carbene generation and insertion reactions.
Thioketones: React with diazodimedone in cycloaddition reactions to form heterocyclic compounds.
Major Products Formed:
1,3-Oxathioles: Formed from the cycloaddition of diazodimedone with thioketones.
Phenylcyclohexanedione Derivatives: Formed from the insertion of diketocarbene into aromatic compounds.
作用機序
The mechanism of action of diazodimedone involves the generation of reactive intermediates such as carbenes and ylides. These intermediates can undergo various transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Diazodimedone can be compared with other diazodicarbonyl compounds such as diazoacetylacetone and dimethyl diazomalonate. While all these compounds share the diazo group and dicarbonyl structure, diazodimedone is unique in its reactivity and the types of products it forms . For example:
Diazoacetylacetone: More reactive in cycloaddition reactions compared to diazodimedone.
Dimethyl Diazomalonate: Undergoes competitive 1,3-electrocyclization to form thiiranes and alkenes.
Conclusion
Diazodimedone is a versatile and reactive compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to form diverse products make it a valuable reagent in various chemical transformations.
特性
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-68-7 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



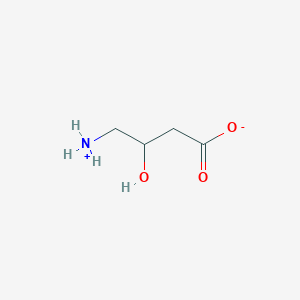
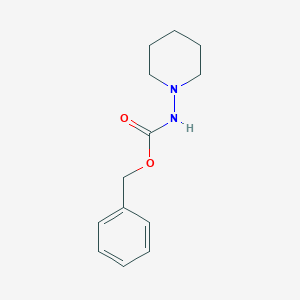
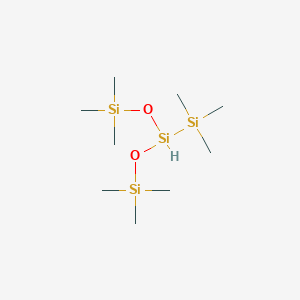
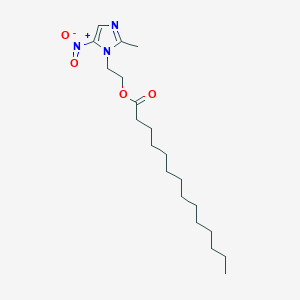
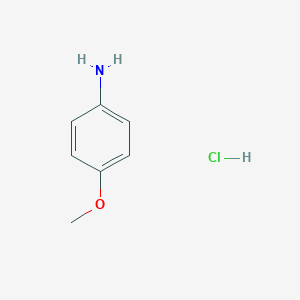
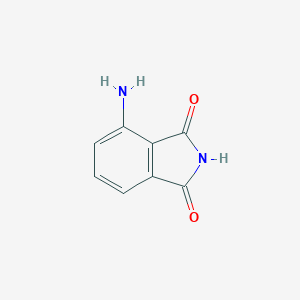
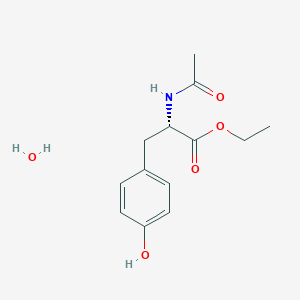
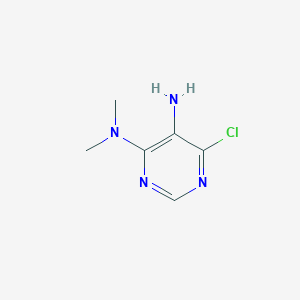

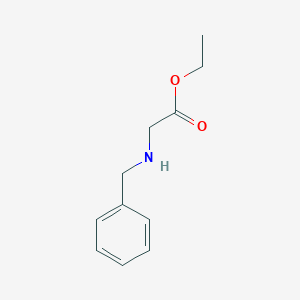
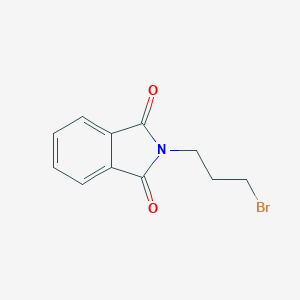
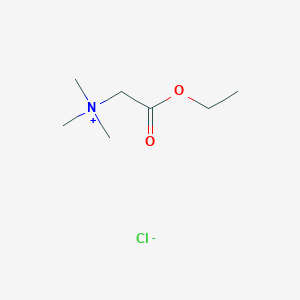
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
